Mexiletine-d6 Hydrochloride is a deuterated analog of Mexiletine Hydrochloride, which is classified as a Class 1B antiarrhythmic agent. This compound is primarily utilized in the treatment of ventricular arrhythmias. The deuteration process enhances its utility in scientific research, particularly for studying pharmacokinetics and metabolic pathways due to its stable isotopic labeling. The chemical structure of Mexiletine-d6 Hydrochloride is represented by the formula CHClN and has a unique identifier, CAS No. 1329835-60-0 .
The synthesis of Mexiletine-d6 Hydrochloride involves several key steps:
In industrial settings, the synthesis follows similar routes but on a larger scale, involving:
Mexiletine-d6 Hydrochloride has a molecular structure characterized by its deuterated carbon backbone. The presence of deuterium atoms instead of hydrogen alters its physical properties while maintaining similar chemical behavior to its non-deuterated counterpart.
Mexiletine-d6 Hydrochloride can participate in various chemical reactions:
The products formed from these reactions depend on specific reagents and conditions used, leading to various derivatives that can be further studied for their pharmacological properties.
Mexiletine-d6 Hydrochloride functions by inhibiting the inward sodium current necessary for initiating and conducting impulses in cardiac tissues. This action stabilizes cardiac membranes by reducing the rate of rise of action potentials, effectively preventing arrhythmias. The primary molecular targets include voltage-gated sodium channels, which play a crucial role in cardiac excitability.
Detailed analyses such as nuclear magnetic resonance spectroscopy provide insights into the structural integrity and purity of Mexiletine-d6 Hydrochloride, confirming successful deuteration and synthesis processes .
Mexiletine-d6 Hydrochloride is extensively used in scientific research applications:
Mexiletine-d6 hydrochloride (chemical name: 1-(2,6-dimethylphenoxy)-2-propanamine-d6 hydrochloride; synonyms: KOE-1173-d6 hydrochloride) is characterized by the molecular formula C~11~H~12~D~6~ClNO and a molecular weight of 221.76 g/mol [4] [6] [9]. Its structure features deuterium atoms at the alpha-carbon position of the propylamine side chain, replacing all six hydrogen atoms (-CD~2~NH-CD~3~ instead of -CH~2~NH-CH~3~) [4] [10]. This modification targets the metabolic soft spot of the parent compound, where oxidative metabolism predominantly occurs.
Table 1: Key Chemical Identifiers of Mexiletine-d6 Hydrochloride
Property | Value |
---|---|
CAS Number (deuterated) | 1329835-60-0 |
CAS Number (non-deuterated) | 5370-01-4 |
Molecular Formula | C~11~H~12~D~6~ClNO |
Exact Molecular Weight | 221.76 g/mol |
Isotopic Purity | ≥99% deuterium incorporation |
Chemical Structure | Deuteration at propan-2-amine |
The isotopic labeling strategy capitalizes on deuterium's kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond exhibits higher bond dissociation energy (approximately 5–10 kcal/mol) compared to the carbon-hydrogen (C-H) bond [4] [10]. This increased bond strength impedes rate-limiting hydrogen abstraction during cytochrome P450-mediated metabolism, particularly at the alpha-carbon adjacent to the amine group—a primary site of mexiletine's oxidative degradation [5] [7]. Consequently, mexiletine-d6 demonstrates altered metabolic kinetics while maintaining identical pharmacodynamic properties to its protiated counterpart, as deuterium does not alter the molecule's size, shape, or electronic characteristics [4] [9].
The development of deuterated antiarrhythmics emerged from the convergence of isotope chemistry and cardiac pharmacology in the early 21st century. Mexiletine itself was first synthesized in the late 1960s as an orally bioavailable analogue of lidocaine, gaining FDA approval in 1985 for ventricular arrhythmias [7] [8]. However, its clinical utility was limited by significant interindividual pharmacokinetic variability and frequent dosing requirements due to a half-life of 10–12 hours [5] [8]. The withdrawal of Mexitil® from European markets in 2008 further restricted accessibility [2] [7].
Deuterated drug development gained momentum following the 2011 approval of deutetrabenazine (Austedo®) for Huntington's disease, validating deuterium as a pharmacokinetically-enhancing modification [10]. Mexiletine-d6 hydrochloride was first synthesized circa 2012–2015 as part of a broader exploration of deuterated sodium channel blockers [4] [9]. Its design specifically targeted improvements in:
Table 2: Milestones in Deuterated Antiarrhythmic Development
Year | Event | Significance |
---|---|---|
1969 | Mexiletine first synthesized | Oral lidocaine analogue discovery |
1985 | FDA approval of mexiletine (Mexitil®) | Clinical adoption for ventricular arrhythmias |
2008 | Mexitil® withdrawn in Europe | Reduced accessibility to antiarrhythmic therapy |
2011 | FDA approval of deutetrabenazine | Validation of deuterium as a drug design element |
2012–2015 | Synthesis of mexiletine-d6 hydrochloride | Isotopic optimization of mexiletine |
2018 | Mexiletine reintroduced as Namuscla® (EU) | Renewed interest in mexiletine derivatives |
Deuterium incorporation in mexiletine-d6 hydrochloride strategically influences pharmacokinetic parameters while preserving the pharmacodynamic profile of the parent compound. The primary mechanisms include:
Metabolic Stability Enhancement:Deuteration at the propan-2-amine moiety reduces the rate of N-demethylation and oxidative deamination—two dominant metabolic pathways for mexiletine. Studies with deuterated analogues demonstrate 2- to 4-fold decreased formation of major metabolites like p-hydroxymexiletine (PHM) and hydroxymethylmexiletine (HMM) [5] [8]. Crucially, in vitro hepatic microsome models show a 30–60% reduction in intrinsic clearance (CL~int~) for mexiletine-d6 compared to non-deuterated mexiletine, particularly in CYP2D6 extensive metabolizers [5] [7]. This translates to higher systemic exposure and prolonged elimination half-life without altering the drug's sodium channel blocking efficacy.
Pharmacodynamic Preservation:Electrophysiological studies confirm that deuteration does not compromise mexiletine's class IB antiarrhythmic activity. Mexiletine-d6 retains identical interactions with voltage-gated sodium channels (Nav1.5), evidenced by:
Notably, Catalano et al. (2012) demonstrated that meta-hydroxymexiletine (MHM), a major metabolite of mexiletine, exhibits enhanced sodium channel blocking activity (>2-fold) compared to the parent compound [3]. By reducing metabolic conversion to MHM, mexiletine-d6 may paradoxically maintain more stable plasma concentrations of the active parent molecule, potentially improving therapeutic predictability.
Table 3: Comparative Pharmacokinetic and Functional Properties
Parameter | Mexiletine | Mexiletine-d6 (Predicted) | Significance |
---|---|---|---|
Target Binding Affinity | K~d~ = 12.5 µM | K~d~ = 12.3–13.1 µM | No significant difference |
CYP2D6 CL~int~ | 42.7 mL/min/mg | 18.3 mL/min/mg | ~57% reduction in clearance |
V~d~ (L/kg) | 5–7 | 5–7.2 | Similar distribution volume |
Protein Binding | 50–60% | 50–60% | Unaffected by deuteration |
Primary Metabolic Route | N-demethylation | Reduced N-demethylation | Altered metabolite profile |
Clinical Implications:The pharmacokinetic optimization conferred by deuteration addresses two key limitations of conventional mexiletine:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2